(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one
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Overview
Description
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one is a member of isoquinolines.
Scientific Research Applications
Synthesis and Structural Analysis
- Shirasaka et al. (1990) achieved the practical synthesis of a related compound, an oxidative degradation product of noscapine, which shares structural similarities with the chemical . Their work contributes to understanding the synthesis pathways of complex organic compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
- Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, a compound structurally related to the one , providing insights into its molecular conformation and stability (Seetharaman & Rajan, 1995).
Pharmaceutical Research and Applications
- Aneja et al. (2006) described the rational design of EM015, a derivative of noscapine, which exhibits potent anti-breast cancer properties. This study highlights the therapeutic potential of compounds structurally related to the one (Aneja et al., 2006).
- Alisaraie and Tuszynski (2011) determined the interaction of noscapine with the tubulin heterodimer, shedding light on its potential as a tubulin-stabilizing agent with implications in cancer treatment (Alisaraie & Tuszynski, 2011).
- Naik et al. (2011) conducted a study on amino-noscapine, a derivative of noscapine, demonstrating its higher tubulin binding activity and potential as an anti-tumor agent (Naik et al., 2011).
Chemical Properties and Interactions
- Kumar et al. (2021) explored noscapine-based ionic liquids to enhance solubility, highlighting the chemical's potential in drug delivery and bioavailability enhancement (Kumar, Kumari, Singh, Bahadur, & Singh, 2021).
Properties
Molecular Formula |
C22H23NO7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17?,18-/m0/s1 |
InChI Key |
AKNNEGZIBPJZJG-ZVAWYAOSSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2C1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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